1H and 13C NMR chemical shifts for 2-Methoxy-5-(trifluoromethoxy)benzyl chloride
1H and 13C NMR chemical shifts for 2-Methoxy-5-(trifluoromethoxy)benzyl chloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methoxy-5-(trifluoromethoxy)benzyl chloride
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
2-Methoxy-5-(trifluoromethoxy)benzyl chloride is a substituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for the introduction of the 2-methoxy-5-(trifluoromethoxy)benzyl moiety in the development of novel chemical entities. The precise structural elucidation of this and related compounds is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such characterization, providing unparalleled insight into the molecular framework through the analysis of chemical shifts, coupling constants, and signal multiplicities.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Methoxy-5-(trifluoromethoxy)benzyl chloride. In the absence of directly published experimental spectra, this guide leverages established principles of NMR spectroscopy and data from structurally analogous compounds to provide a robust and predictive interpretation. We will delve into the electronic effects of the methoxy, trifluoromethoxy, and chloromethyl substituents on the aromatic ring, offering a detailed rationale for the predicted chemical shifts. Furthermore, this guide outlines a standardized protocol for the acquisition of high-quality NMR data for this class of compounds, ensuring reproducibility and accuracy in the laboratory.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Methoxy-5-(trifluoromethoxy)benzyl chloride. These predictions are based on the additive effects of the substituents on the benzene ring, with deuterated chloroform (CDCl₃) as the reference solvent.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-3 | ~6.95 | d | J ≈ 8.5 | Ortho to the strongly electron-donating methoxy group, resulting in significant shielding. Coupled to H-4. |
| H-4 | ~7.10 | dd | J ≈ 8.5, 2.0 | Influenced by both the ortho-methoxy and meta-trifluoromethoxy groups. Coupled to H-3 and H-6. |
| H-6 | ~7.25 | d | J ≈ 2.0 | Meta to the methoxy group and ortho to the electron-withdrawing trifluoromethoxy group, leading to deshielding. Coupled to H-4. |
| -CH₂Cl | ~4.65 | s | N/A | Benzylic protons adjacent to an electronegative chlorine atom, resulting in a downfield shift. Appears as a singlet. |
| -OCH₃ | ~3.90 | s | N/A | Protons of the methoxy group. Appears as a characteristic singlet in the aliphatic region. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C-1 | ~128.5 | Quaternary carbon attached to the chloromethyl group. |
| C-2 | ~157.0 | Quaternary carbon attached to the strongly electron-donating methoxy group, resulting in a significant downfield shift. |
| C-3 | ~111.0 | Shielded by the ortho-methoxy group. |
| C-4 | ~122.0 | Influenced by both the methoxy and trifluoromethoxy groups. |
| C-5 | ~147.0 | Quaternary carbon attached to the electron-withdrawing trifluoromethoxy group. |
| C-6 | ~118.0 | Deshielded by the ortho-trifluoromethoxy group. |
| -CH₂Cl | ~45.0 | Benzylic carbon attached to chlorine. |
| -OCH₃ | ~56.0 | Carbon of the methoxy group. |
| -OCF₃ | ~121.0 (q, ¹JCF ≈ 257 Hz) | Carbon of the trifluoromethoxy group, appearing as a quartet due to coupling with fluorine. |
Structural Elucidation and Rationale
The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus, which is modulated by the inductive and resonance effects of the substituents on the benzene ring.
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Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (lone pair on oxygen delocalizes into the ring) and weakly electron-withdrawing through induction. The net effect is an increase in electron density at the ortho and para positions, leading to significant shielding (upfield shift) of the corresponding protons and carbons.
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Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (strong -I effect). This effect is most pronounced at the ortho and para positions, causing deshielding (downfield shift).
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Chloromethyl Group (-CH₂Cl): This group is moderately electron-withdrawing due to the electronegativity of the chlorine atom.
Molecular Structure and NMR Assignments
Caption: Molecular structure of 2-Methoxy-5-(trifluoromethoxy)benzyl chloride with atom numbering for NMR assignment.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for 2-Methoxy-5-(trifluoromethoxy)benzyl chloride.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility.
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Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
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Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
NMR Spectrometer Setup and Data Acquisition
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic region.
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¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
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Spectral Width: Typically 12-16 ppm.
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Acquisition Time: 2-3 seconds.
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Relaxation Delay (d1): 1-2 seconds.
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Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
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¹³C NMR Acquisition Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for all carbon signals.
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Spectral Width: Typically 0-220 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay (d1): 2-5 seconds. A longer delay is often necessary for quaternary carbons.
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Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Data Processing
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Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
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Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a pure absorption lineshape.
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Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
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Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).
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Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of 2-Methoxy-5-(trifluoromethoxy)benzyl chloride.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Methoxy-5-(trifluoromethoxy)benzyl chloride, grounded in the fundamental principles of substituent effects in NMR spectroscopy. The provided chemical shift tables, structural assignments, and a robust experimental protocol offer a comprehensive resource for researchers and scientists working with this compound. Adherence to the outlined methodologies will ensure the acquisition of high-quality, reproducible NMR data, which is essential for unambiguous structural verification and quality control in synthetic and medicinal chemistry applications.
References
- Google Patents: WO2014141285A1 - Preparation of substituted (bi)aryl derivatives as ACK1 inhibitors. Describes the synthesis of related compounds, offering context for the chemical class.
- Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. A foundational textbook on spectroscopic methods, including detailed explanations of substituent effects in NMR. (A general reference, no specific link available).
- Spectroscopic Tools for Pharmaceutical Analysis. A comprehensive overview of spectroscopic techniques used in the pharmaceutical industry.
